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molecular formula C14H16BrNO2 B8321157 methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate

methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate

Cat. No. B8321157
M. Wt: 310.19 g/mol
InChI Key: VZPCQSDKWBZZDS-UHFFFAOYSA-N
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Patent
US08536179B2

Procedure details

To a stirred solution of methyl 6-bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate (60 g, 185 mmol) in DMF (220 mL) was added p-toluenesulfonic acid mono hydride (4.57 g, 24 mmol), p-toluenesulfonyl hydrazide (44.8 g, 240 mmol) followed by sulfolane (220 mL). The mixture was stirred at 100° C. for 1 h. The contents were cooled to room temperature and then sodium cyanoborohydride (46.5 g, 740 mmol) was added portion wise over a period of 25 min. Then the mixture was stirred at 100° C. for 2 h. Then the reaction mixture was stirred for 16 h at room temperature. The reaction mixture was diluted with water and extracted with 20% EtOAc: Pet ether, finally organic layer was washed with cold water, brine solution dried over anhydrous Na2SO4 and concentrated. Crude compound was purified by column chromatography using silica gel (100-200 mesh) and 20% DCM: Pet ether as an eluent to afford desired product methyl 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylate (24 g, 89.2% purity), (16 g, and 62.2% purity). 1H NMR (CDCl3, 400 MHz) δ 1.486 (d, J=6.4 Hz, 6H), 2.361 (s, 3H), 3.947 (s, 3H), 4.535-4.602 (m, 1H), 7.080 (s, 1H), 7.619 (s, 1H), 7.684 (s, 1H). LCMS (ES+) m/z=310.07 (M+H)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulfonyl hydrazide
Quantity
44.8 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Quantity
46.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:16]([O:18][CH3:19])=[O:17])[C:5]2[C:6]([CH:14]=O)=[CH:7][N:8]([CH:11]([CH3:13])[CH3:12])[C:9]=2[CH:10]=1.C1(C)C=CC(S(=O)=O)=CC=1.S1(CCCC1)(=O)=O.C([BH3-])#N.[Na+]>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([C:16]([O:18][CH3:19])=[O:17])[C:5]2[C:6]([CH3:14])=[CH:7][N:8]([CH:11]([CH3:12])[CH3:13])[C:9]=2[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
BrC=1C=C(C=2C(=CN(C2C1)C(C)C)C=O)C(=O)OC
Name
Quantity
4.57 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)=O)C
Name
p-toluenesulfonyl hydrazide
Quantity
44.8 g
Type
reactant
Smiles
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
Quantity
46.5 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to room temperature
STIRRING
Type
STIRRING
Details
Then the mixture was stirred at 100° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred for 16 h at room temperature
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 20% EtOAc
WASH
Type
WASH
Details
Pet ether, finally organic layer was washed with cold water, brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude compound was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=2C(=CN(C2C1)C(C)C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 89.2%
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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